(R)-2-Ethylpiperidin-4-one
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Overview
Description
®-2-Ethylpiperidin-4-one is a chiral piperidine derivative with a molecular formula of C7H13NO. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of an ethyl group at the second position and a ketone group at the fourth position of the piperidine ring.
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric hydrogenation of 2-ethyl-1,2,5,6-tetrahydropyridine-4-one using a chiral catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric purity.
Reduction of 2-Ethyl-4-piperidone: Another method involves the reduction of 2-ethyl-4-piperidone using a chiral reducing agent to obtain the ®-enantiomer.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of the corresponding unsaturated ketone using a chiral catalyst. This method is scalable and provides high yields of the desired enantiomer.
Types of Reactions:
Oxidation: ®-2-Ethylpiperidin-4-one can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom, leading to the formation of various N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: N-oxides of ®-2-Ethylpiperidin-4-one.
Reduction: ®-2-Ethylpiperidin-4-ol.
Substitution: N-alkyl or N-acyl derivatives of ®-2-Ethylpiperidin-4-one.
Chemistry:
Intermediate in Synthesis: ®-2-Ethylpiperidin-4-one is used as an intermediate in the synthesis of various chiral compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibitors: The compound is used in the synthesis of enzyme inhibitors that are studied for their potential therapeutic applications.
Medicine:
Pharmaceuticals: It serves as a building block in the synthesis of drugs used to treat neurological disorders and other medical conditions.
Industry:
Agrochemicals: The compound is used in the production of agrochemicals that help in pest control and crop protection.
Mechanism of Action
The mechanism of action of ®-2-Ethylpiperidin-4-one depends on its specific application. In the context of enzyme inhibition, the compound interacts with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
(S)-2-Ethylpiperidin-4-one: The enantiomer of ®-2-Ethylpiperidin-4-one, which has different biological activities and properties.
2-Methylpiperidin-4-one: A similar compound with a methyl group instead of an ethyl group at the second position.
4-Piperidone: The parent compound without any substituents at the second position.
Uniqueness:
Chirality: The ®-enantiomer of 2-Ethylpiperidin-4-one has unique chiral properties that make it valuable in asymmetric synthesis.
Reactivity: The presence of the ethyl group at the second position influences the compound’s reactivity and its interactions with other molecules.
Properties
IUPAC Name |
(2R)-2-ethylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEIRMLCUYRJCT-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC(=O)CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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